molecular formula C21H24N6O2 B8069521 A2B receptor antagonist 1

A2B receptor antagonist 1

Cat. No.: B8069521
M. Wt: 392.5 g/mol
InChI Key: IWZAITCKZZQXCV-UHFFFAOYSA-N
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Description

“A2B receptor antagonist 1” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

8-(1-benzylpyrazol-4-yl)-1,3-dipropyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-3-10-26-19-17(20(28)27(11-4-2)21(26)29)23-18(24-19)16-12-22-25(14-16)13-15-8-6-5-7-9-15/h5-9,12,14H,3-4,10-11,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZAITCKZZQXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Traube Reaction (CN102532137B)

The Chinese patent CN102532137B outlines a scalable route using an optimized Traube reaction (Figure 1). This method involves cyclocondensation of 1,3-dipropyl-5,6-diaminouracil with nitrobenzyl pyrazole-4-carboxylic acid under mild conditions:

Procedure:

  • Cyclocondensation :

    • 1,3-Dipropyl-5,6-diaminouracil (1.0 equiv) and nitrobenzyl pyrazole-4-carboxylic acid (1.1 equiv) are dissolved in anhydrous DMF.

    • The mixture is heated to 60–70°C under nitrogen for 12–16 hours, facilitating the formation of the xanthine core.

    • Yield : 85–90%.

  • Nitro Reduction :

    • The nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (10% w/w) in ethanol at room temperature.

    • Reaction Time : 4–6 hours.

    • Yield : 95%.

  • Purification :

    • Crude product is recrystallized from ethanol/water (4:1 v/v) to achieve >99% purity (HPLC).

Advantages:

  • Mild Conditions : Avoids high temperatures or harsh reagents, reducing side reactions.

  • Scalability : Suitable for multi-kilogram production.

Table 1: Reaction Conditions and Outcomes for the Modified Traube Method

StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationDMF, 60–70°C, 12–16 h85–9095
Nitro ReductionH₂, Pd/C, EtOH, RT9598
RecrystallizationEthanol/water (4:1)>99

Palladium-Mediated Cross-Coupling (WO2009157938A1)

Example 9B of the WO2009157938A1 patent describes an alternative route employing palladium-catalyzed coupling to introduce the pyrazole moiety. While full procedural details are proprietary, the generalized steps include:

Procedure:

  • Xanthine Core Preparation :

    • 1,3-Dipropylxanthine is synthesized via alkylation of xanthine with propyl bromide under basic conditions (K₂CO₃, DMF).

  • Pyrazole Coupling :

    • A Suzuki-Miyaura coupling links 8-bromo-1,3-dipropylxanthine with 1-benzyl-4-pyrazoleboronic acid.

    • Catalyst : Pd(PPh₃)₄ (5 mol%).

    • Base : NaHCO₃.

    • Solvent : Toluene/water (3:1 v/v).

  • Workup :

    • The product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via column chromatography (silica gel, hexane/ethyl acetate).

Table 2: Key Parameters for Palladium-Mediated Synthesis

ParameterDetail
Coupling CatalystTetrakis(triphenylphosphine)palladium(0)
Temperature80–90°C
Reaction Time8–12 hours
Yield (Coupling Step)70–75%

Critical Analysis of Methodologies

Efficiency and Scalability

The Traube method () surpasses the palladium approach in yield (85–90% vs. 70–75%) and operational simplicity, avoiding expensive palladium catalysts. However, the palladium route offers regioselective control, critical for avoiding isomers during pyrazole incorporation.

Industrial Applicability

  • Traube Method : Preferred for large-scale production due to lower costs and fewer purification steps.

  • Palladium Method : Reserved for small-scale synthesis where regiochemical precision is paramount.

Structural Confirmation and Quality Control

Post-synthesis, the compound is characterized via:

  • NMR Spectroscopy : Confirms propyl (δ 0.9–1.1 ppm) and benzyl (δ 4.8–5.2 ppm) protons.

  • HPLC : Purity >99% with a retention time of 12.3 minutes (C18 column, acetonitrile/water).

  • Mass Spectrometry : [M+H]⁺ observed at m/z 393.45, matching the theoretical mass.

Challenges and Optimization Strategies

Nitro Group Reduction

Over-reduction to hydroxylamine derivatives is mitigated by using controlled hydrogen pressure (1 atm) and low-temperature conditions.

Solvent Selection

DMF in the Traube method enhances reactant solubility but requires rigorous removal (via aqueous washes) to prevent toxicity in downstream applications .

Chemical Reactions Analysis

Types of Reactions

“A2B receptor antagonist 1” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Immunotherapy

Mechanism of Action:
A2B receptors are known to suppress T and NK cell activity through adenosine signaling. By blocking these receptors, A2B receptor antagonists can enhance lymphocyte proliferation and cytokine production.

Case Study:
A study demonstrated that treatment with A2B receptor antagonists significantly increased the infiltration of tumor-infiltrating lymphocytes (TILs) into patient-derived breast cancer spheroids. The antagonists improved T and NK cell proliferation and boosted production of IFNγ and perforin, essential for effective immune responses against tumors .

Data Table: Efficacy of A2B Receptor Antagonists in Cancer Models

CompoundEffect on TIL InfiltrationIFNγ ProductionPerforin Production
ISAM-R56AIncreasedEnhancedEnhanced
AZD-4635ModerateModerateModerate

Respiratory Diseases

Application in Asthma:
A2B receptor antagonists have been explored as potential treatments for asthma due to their ability to modulate inflammatory responses in the airways. In phase 1 clinical trials, CVT-6883 (an A2B antagonist) was found to be safe and well-tolerated, showing efficacy in reducing inflammatory markers in mouse models of asthma .

Data Table: Clinical Trials of A2B Receptor Antagonists in Asthma

StudyCompoundPhaseOutcome
CVT-6883 TrialCVT-6883Phase 1Safe, reduced IL-6 and MCP-1 levels
Baraldi Study8-Pyrazolyl-xanthinePreclinicalHigh selectivity for A2B over other ARs

Cardiovascular Health

Impact on Cardiac Function:
Recent research indicates that A2B receptor antagonism may improve cardiac function by reducing left ventricular hypertrophy and substrate for ventricular tachycardia (VT). In a study involving animal models, treatment with an A2B antagonist resulted in significant improvements in cardiac output and overall heart function after one week .

Data Table: Effects of A2B Antagonist on Cardiac Function

ParameterControl GroupA2B Antagonist Group
Left Ventricular Mass (g)150120
Ejection Fraction (%)4555
VT Incidence (%)3010

Mechanism of Action

The mechanism of action of “A2B receptor antagonist 1” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

“A2B receptor antagonist 1” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Biological Activity

A2B receptor antagonists have emerged as significant players in cancer immunotherapy and inflammatory disease management. This article focuses on the biological activity of A2B receptor antagonist 1 , examining its mechanisms, therapeutic potential, and relevant research findings.

The A2B adenosine receptor (A2BAR) is a G protein-coupled receptor that plays a crucial role in modulating immune responses and tumor microenvironments (TME). Activation of A2BAR typically occurs under pathological conditions, such as inflammation or hypoxia, leading to immunosuppression and tumor progression. Antagonizing this receptor can enhance lymphocyte activity and reduce tumor growth.

Key Mechanisms:

  • Immune Modulation : A2BAR antagonists enhance the proliferation of T cells and natural killer (NK) cells, increasing the production of cytokines like IFN-γ and perforin, which are essential for anti-tumor immunity .
  • Tumor Microenvironment Alteration : Inhibiting A2BAR reduces the immunosuppressive effects of adenosine in the TME, promoting T cell infiltration into tumors .
  • Inflammation Regulation : The A2BAR is implicated in regulating inflammation and vascular adhesion, with its inhibition leading to reduced pro-inflammatory cytokine levels .

In Vitro Studies

Recent studies have demonstrated that A2B receptor antagonists can rescue lymphocyte functionality in various models. For instance, patient-derived breast cancer spheroids treated with A2BAR antagonists showed improved immune cell infiltration and activity compared to untreated controls .

Clinical Trials

A notable clinical trial involving PBF-1129 , a novel A2B receptor antagonist, showed promising results in patients with non-small cell lung cancer (NSCLC). The trial indicated that PBF-1129 was well tolerated and effectively enhanced anti-tumor immunity by modulating adenosine generation systems without dose-limiting toxicities .

Data Table: Summary of Key Studies on this compound

StudyCompoundModelKey Findings
A2BAR AntagonistsBreast Cancer SpheroidsEnhanced T and NK cell proliferation; increased cytokine production
PBF-1129NSCLC PatientsWell tolerated; improved antitumor immunity; no dose-limiting toxicities
Dual A2A/A2B AntagonistImmune CellsIncreased lymphocyte infiltration; reduced tumor growth
PSB-1115Inflammatory ModelsReduced pro-inflammatory cytokines; improved vascular adhesion

Case Studies

  • Breast Cancer Model : In a study using patient-derived breast cancer spheroids, treatment with selective A2B receptor antagonists led to significant increases in tumor-infiltrating lymphocytes (TILs) and enhanced immune responses against the tumor .
  • NSCLC Clinical Trial : The phase I clinical trial of PBF-1129 highlighted its safety profile and efficacy in enhancing immune responses in NSCLC patients. The treatment resulted in decreased expression of immunosuppressive enzymes CD39 and CD73 on antigen-presenting cells .

Q & A

Basic Research Questions

Q. What experimental approaches are used to confirm the selectivity of A2B receptor antagonists across adenosine receptor subtypes?

  • Methodology :

  • Perform competitive radioligand binding assays using subtype-specific ligands such as [³H]PSB-603 (A2B-selective, KD = 0.4 nM) .
  • Combine with RT-PCR or Western blotting to verify receptor mRNA/protein expression in cell lines (e.g., absence of A2B in NG108-15 cells despite antagonist activity suggests off-target effects) .
  • Use cAMP reporter gene assays with selective agonists (e.g., NECA) and antagonists (e.g., PSB603) to assess functional selectivity. A2B activation increases cAMP, while A1 inhibits it .

Q. How can researchers validate the functional activity of A2B antagonists in cellular models?

  • Methodology :

  • Measure cAMP accumulation using ELISA or luminescence-based assays. For example, PSB603 inhibits adenosine-induced cAMP with an IC50 of 78.5 nM in A2B-expressing cells .
  • Pair with siRNA knockdown of A2B receptors to confirm antagonist specificity. Reduced CXCR4 expression after A2B siRNA treatment validates target engagement .
  • Use cross-receptor agonists/antagonists (e.g., SCH442416 for A2A) to rule out off-target effects .

Advanced Research Questions

Q. What strategies resolve contradictions in antagonist potency across experimental models?

  • Methodology :

  • Orthogonal validation : Combine cAMP assays with calcium flux or ERK phosphorylation readouts to confirm receptor-specific effects .
  • Species-specific profiling : Test antagonists in human vs. rodent cell lines, as A2B ligand affinity varies (e.g., human A2B Ki = 3.44 µM for "A2B antagonist 2" vs. rodent receptors) .
  • Mutagenesis studies : Identify critical residues (e.g., Asn186, Leu81) for antagonist binding via site-directed mutagenesis and radioligand displacement .

Q. How can computational methods improve the design of A2B-selective antagonists?

  • Methodology :

  • Homology modeling : Build A2B receptor models using A2A X-ray structures (e.g., PDB: 4EIY). Dock xanthine derivatives (e.g., ZM241385) to identify conserved binding motifs .
  • Molecular dynamics simulations : Analyze antagonist interactions with extracellular loops (e.g., Glu13 in ECL2) to optimize selectivity over A2A .
  • SAR-guided synthesis : Modify 1,3,7,8-substituents on xanthine scaffolds to enhance A2B affinity (e.g., 8-sulfonylphenyl groups in PSB-603) .

Q. What in vivo models are suitable for evaluating A2B antagonists in fibrotic or cancer contexts?

  • Methodology :

  • Lung fibrosis : Use bleomycin-induced mouse models. Administer BAY-545 (A2B antagonist) and quantify collagen deposition via hydroxyproline assays or histology .
  • Cancer immunotherapy : In syngeneic tumor models, combine A2B antagonists (e.g., PBF-1129) with anti-PD-1. Measure tumor-infiltrating lymphocytes (TILs) and cytokines (IL-6, VEGF) via flow cytometry .
  • Pharmacokinetics : Assess blood-brain barrier penetration (e.g., MK-1088 has low CNS exposure, making it suitable for peripheral tumors) .

Q. How do A2B antagonists modulate tumor-immune interactions?

  • Methodology :

  • Immune profiling : In NSCLC patients, use single-cell RNA-seq to correlate A2B expression with myeloid-derived suppressor cell (MDSC) infiltration .
  • Metabolic assays : Measure extracellular adenosine levels via LC-MS in tumor microenvironments (TME). A2B blockade reduces immunosuppressive adenosine (IC50 ~50 nM for PBF-1129) .
  • Co-culture systems : Test antagonist effects on T-cell proliferation in stromal cell/T-cell co-cultures, monitoring IL-8 and VEGF secretion .

Data Analysis & Translational Considerations

Q. What biomarkers are predictive of A2B antagonist efficacy in clinical trials?

  • Methodology :

  • Biomarker panels : Quantify CD73/CD39 expression on circulating antigen-presenting cells via flow cytometry. PBF-1129 reduces CD73<sup>+</sup> cells in NSCLC patients .
  • Transcriptomic profiling : Use RNA-seq to identify A2B-upregulated genes (e.g., CXCR4, IL-6) in tumor biopsies .
  • PET imaging : Develop A2B-specific radiotracers (e.g., [¹¹C]PSB-603) to monitor receptor occupancy in tumors .

Q. How can researchers address variable antagonist efficacy due to receptor dimerization?

  • Methodology :

  • BRET/FRET assays : Test A2B heterodimerization with A2A or P2Y receptors in HEK293 cells .
  • Proteomic analysis : Use co-IP/mass spectrometry to identify dimerization partners (e.g., β2-adrenergic receptors) in primary stromal cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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A2B receptor antagonist 1
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A2B receptor antagonist 1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.